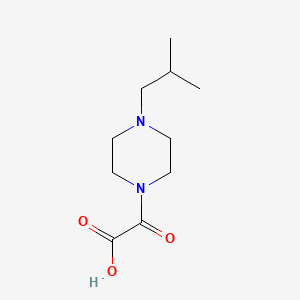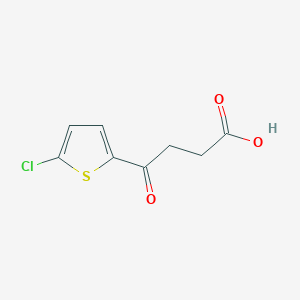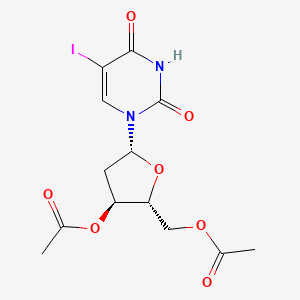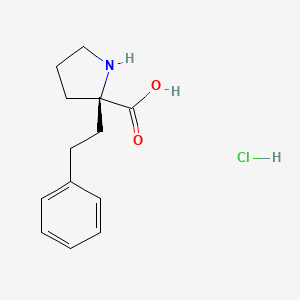![molecular formula C8H7NOS B1586176 5-甲基苯并[d]噻唑-2(3H)-酮 CAS No. 40925-61-9](/img/structure/B1586176.png)
5-甲基苯并[d]噻唑-2(3H)-酮
概述
描述
5-Methylbenzo[d]thiazol-2(3H)-one is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 5-Methylbenzo[d]thiazol-2(3H)-one consists of a benzene ring fused to a thiazole ring, with a methyl group attached to the benzene ring and a keto group at the 2-position of the thiazole ring.
科学研究应用
5-Methylbenzo[d]thiazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Similar compounds have been shown to have anti-infective and anti-cancer potential .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit quorum sensing in bacteria . Quorum sensing is a mechanism of cell-to-cell communication in bacteria, allowing them to coordinate behaviors such as biofilm formation and virulence production .
Biochemical Pathways
Similar compounds have been shown to interfere with quorum sensing pathways in bacteria .
Result of Action
Similar compounds have shown considerable anti-infective and cytotoxic activity .
生化分析
Biochemical Properties
5-Methylbenzo[d]thiazol-2(3H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. Studies have shown that derivatives of benzothiazole, including 5-Methylbenzo[d]thiazol-2(3H)-one, can inhibit monoamine oxidase (MAO) enzymes . These enzymes are responsible for the oxidative deamination of neurotransmitters, and their inhibition can have therapeutic implications for neurodegenerative and psychiatric disorders. The compound interacts with the active sites of MAO-A and MAO-B, forming stable complexes that prevent the enzymes from catalyzing their reactions .
Cellular Effects
The effects of 5-Methylbenzo[d]thiazol-2(3H)-one on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of signaling pathways involved in cell proliferation and apoptosis . Additionally, 5-Methylbenzo[d]thiazol-2(3H)-one can alter the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 5-Methylbenzo[d]thiazol-2(3H)-one exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. For example, its interaction with MAO enzymes involves the formation of hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex . This binding prevents the enzymes from interacting with their natural substrates, thereby inhibiting their catalytic activity. Additionally, 5-Methylbenzo[d]thiazol-2(3H)-one can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Methylbenzo[d]thiazol-2(3H)-one in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy . Long-term studies have indicated that continuous exposure to 5-Methylbenzo[d]thiazol-2(3H)-one can lead to adaptive changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 5-Methylbenzo[d]thiazol-2(3H)-one at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. It has been observed that low to moderate doses of the compound can produce beneficial effects, such as neuroprotection and anti-inflammatory activity . High doses can lead to adverse effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
5-Methylbenzo[d]thiazol-2(3H)-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of 5-Methylbenzo[d]thiazol-2(3H)-one, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways are essential for the detoxification and elimination of the compound from the body.
Transport and Distribution
The transport and distribution of 5-Methylbenzo[d]thiazol-2(3H)-one within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific organelles, such as mitochondria and the endoplasmic reticulum . This localization is crucial for its biological activity, as it allows the compound to interact with its target enzymes and proteins effectively.
Subcellular Localization
The subcellular localization of 5-Methylbenzo[d]thiazol-2(3H)-one is an important factor in determining its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This distribution is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The localization of 5-Methylbenzo[d]thiazol-2(3H)-one in these compartments allows it to modulate cellular processes such as energy production, gene expression, and signal transduction.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylbenzo[d]thiazol-2(3H)-one can be achieved through various methods. One common method involves the cyclization of 2-aminothiophenol with methyl isothiocyanate. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to promote cyclization .
Another method involves the reaction of 2-mercaptobenzothiazole with methyl iodide. This reaction is carried out in an organic solvent such as acetone or dimethylformamide (DMF) and requires the presence of a base such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of 5-Methylbenzo[d]thiazol-2(3H)-one typically involves large-scale synthesis using the methods mentioned above. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-Methylbenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the keto group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Bromine, nitric acid; reactions are carried out under controlled temperature conditions to prevent overreaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Halogenated or nitrated derivatives
相似化合物的比较
Similar Compounds
2-Methylbenzothiazole: Lacks the keto group at the 2-position, resulting in different chemical reactivity and biological activity.
Benzothiazole: The parent compound without the methyl group, which affects its physical and chemical properties.
2-Methylbenzoselenazole: Similar structure but with a selenium atom replacing the sulfur atom, leading to different electronic properties and reactivity.
Uniqueness
5-Methylbenzo[d]thiazol-2(3H)-one is unique due to the presence of both the methyl group and the keto group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in medicinal chemistry and other scientific research fields.
属性
IUPAC Name |
5-methyl-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-2-3-7-6(4-5)9-8(10)11-7/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCYXBPFWCRKIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384262 | |
| Record name | 5-Methylbenzo[d]thiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727946 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
40925-61-9 | |
| Record name | 5-Methylbenzo[d]thiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride](/img/structure/B1586103.png)





